Sitaxsentan-13C4 Sodium Sitaxsentan-13C4 Sodium
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198869
InChI:
SMILES:
Molecular Formula: C₁₄¹³C₄H₁₄ClN₂NaO₆S₂
Molecular Weight: 480.86

Sitaxsentan-13C4 Sodium

CAS No.:

Cat. No.: VC0198869

Molecular Formula: C₁₄¹³C₄H₁₄ClN₂NaO₆S₂

Molecular Weight: 480.86

* For research use only. Not for human or veterinary use.

Sitaxsentan-13C4 Sodium -

Specification

Molecular Formula C₁₄¹³C₄H₁₄ClN₂NaO₆S₂
Molecular Weight 480.86

Introduction

Chemical Properties and Structure

Molecular Structure and Composition

Sitaxsentan-13C4 Sodium features a complex molecular structure with the specific inclusion of four carbon-13 atoms. These stable isotope markers allow for precise tracking in experimental settings without altering the compound's pharmacological properties.

PropertyDescription
Molecular FormulaC14^13C4H14ClN2NaO6S2
Molecular Weight480.86 g/mol
Chemical NameN-(4-Chloro-3-methyl-5-isoxazolyl)-2-[[4,5-(methylenedioxy)-o-tolyl]acetyl]-3-thiophenesulfonamide, 13C4 sodium salt
AppearanceYellow powder
SolubilityLow water solubility

The compound maintains the core structure of sitaxentan sodium, which is designated chemically as (N-(4-chloro-3-methyl-5-isoxazolyl)-2-[[4,5-(methylenedioxy)-o-tolyl]acetyl]-3-thiophenesulfonamide) . The primary difference is the strategic replacement of four standard carbon atoms with carbon-13 isotopes, which allows for specialized analytical detection without altering the compound's chemical behavior.

Synthesis and Stability

The synthesis of Sitaxsentan-13C4 Sodium involves complex chemical processes requiring precise control of reaction conditions to ensure high yields and purity of the final product. The incorporation of four carbon-13 isotopes at specific positions in the molecule requires specialized synthetic approaches beyond those used for the standard sitaxentan sodium. These techniques likely include custom-designed synthetic pathways using 13C-labeled precursors to incorporate the isotopic markers at predetermined positions within the molecular framework.

Research Applications

Metabolic Studies and Pharmacokinetic Investigations

The primary value of Sitaxsentan-13C4 Sodium lies in its application as a research tool for metabolic studies. The incorporation of carbon-13 isotopes enables precise tracking of the compound and its metabolites using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This capability is invaluable for:

  • Elucidating metabolic pathways and identifying metabolites

  • Determining the sites of metabolism and metabolic susceptibility

  • Studying drug-drug interactions, particularly with respect to cytochrome P450 enzymes

  • Investigating the pharmacokinetic profile with enhanced precision

These applications are particularly relevant given that the parent compound, sitaxentan, is metabolized through hepatic pathways, specifically via CYP2C9 and CYP3A4-mediated processes . The carbon-13 labeling allows researchers to track these metabolic pathways with greater accuracy.

Analytical Method Development

Sitaxsentan-13C4 Sodium serves as an excellent internal standard for analytical method development and validation. The isotopic labeling provides a compound with nearly identical chemical properties to sitaxentan sodium but with a distinct mass signature, making it ideal for:

  • Quantitative analytical methods using liquid chromatography-mass spectrometry (LC-MS)

  • Bioanalytical method validation for pharmaceutical analysis

  • Quality control processes in pharmaceutical manufacturing

  • Stability-indicating assay development

ParameterValueReference
Bioavailability70-100%
Protein Binding>99%
MetabolismHepatic (CYP2C9- and CYP3A4-mediated)
Elimination Half-life10 hours
ExcretionRenal (50-60%), Fecal (40-50%)
Dosing FrequencyOnce daily (compared to twice daily for bosentan)

These pharmacokinetic properties would be expected to be preserved in the isotope-labeled variant, making it an excellent research tool for investigating the behavior of sitaxentan in biological systems.

Comparison with Other Endothelin Receptor Antagonists

Understanding the relative properties of Sitaxsentan-13C4 Sodium in the context of other endothelin receptor antagonists provides valuable perspective on its research applications:

PropertySitaxsentan-13C4 SodiumBosentanAmbrisentan
ET-A:ET-B Selectivity~6000:1~20:1~250:1
Dosing FrequencyOnce dailyTwice dailyOnce daily
Isotopic LabelingContains four 13C atomsStandard formulationStandard formulation
Research ApplicationsMetabolic studies, analytical standardClinical use (still marketed)Clinical use (still marketed)
Market StatusResearch use onlyAvailable for clinical useAvailable for clinical use

Current Research Status and Future Directions

Although the parent compound sitaxentan was withdrawn from clinical use due to hepatotoxicity concerns, research interest in Sitaxsentan-13C4 Sodium continues in several areas:

  • Investigation of alternative endothelin receptor antagonists with improved safety profiles

  • Understanding the mechanisms of drug-induced liver injury through detailed metabolic studies

  • Development of bioanalytical methods for endothelin receptor antagonists

  • Structure-activity relationship studies to design next-generation compounds

The selective ET-A receptor antagonism of sitaxentan remains an intriguing pharmacological property, suggesting potential applications beyond pulmonary arterial hypertension, such as in hypertension, renal disease, and connective tissue disorders. The isotope-labeled variant facilitates this research by providing a valuable tool for detailed mechanistic studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator